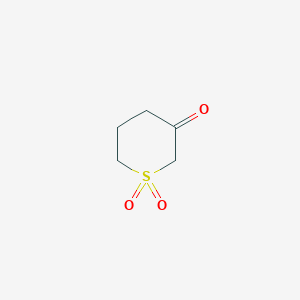

Dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide

Vue d'ensemble

Description

Dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide is a heterocyclic compound with the molecular formula C5H8O3S It is a sulfur-containing six-membered ring structure with a ketone and a sulfone functional group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide typically involves the oxidation of Dihydro-2H-thiopyran-3(4H)-one. One common method is the use of hydrogen peroxide (H2O2) in the presence of a catalyst such as acetic acid or sulfuric acid. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired sulfone product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and improved safety. The use of environmentally friendly oxidants and catalysts is also emphasized to minimize the environmental impact of the production process.

Types of Reactions:

Oxidation: this compound can undergo further oxidation to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form thiols or thioethers, depending on the reducing agent used.

Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Grignard reagents, organolithium compounds

Major Products Formed:

Oxidation: Sulfoxides, sulfones

Reduction: Thiols, thioethers

Substitution: Various substituted thiopyran derivatives

Applications De Recherche Scientifique

Dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules. It serves as an intermediate in the preparation of various sulfur-containing compounds.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mécanisme D'action

The mechanism of action of Dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide involves its interaction with various molecular targets. The sulfone group can act as an electrophile, facilitating nucleophilic attack by biological molecules. This can lead to the formation of covalent bonds with proteins or enzymes, potentially altering their function. The compound’s reactivity is influenced by the presence of the ketone and sulfone functional groups, which can participate in various chemical reactions.

Comparaison Avec Des Composés Similaires

Dihydro-2H-thiopyran-3(4H)-one: Lacks the sulfone group, making it less reactive in certain chemical reactions.

Tetrahydrothiopyran-3-one: Similar structure but without the sulfone group, leading to different chemical properties.

1-Thiacyclohexan-3-one: Another sulfur-containing heterocycle with different reactivity due to the absence of the sulfone group.

Uniqueness: Dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide is unique due to the presence of both a ketone and a sulfone group in its structure This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs

Activité Biologique

Dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide is a sulfur-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its potential in various therapeutic areas, including antimicrobial and anticancer properties, as well as its applications in drug development.

Chemical Structure and Properties

This compound features a six-membered ring structure with a ketone and a sulfone functional group. Its molecular formula is , which contributes to its unique reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its electrophilic sulfone group, which can form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction may alter the function of these biomolecules, leading to various biological effects. The compound has been investigated for its ability to modulate pathways involved in inflammation, cancer progression, and microbial resistance .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various pathogens. For instance:

- Candida albicans : The compound exhibited significant antifungal activity with an effective concentration (EC50) below 10 μM .

- Leishmania species : It showed promising results against Leishmania amazonensis, indicating potential for treating leishmaniasis .

- Trypanosoma cruzi : The compound demonstrated activity against different life stages of T. cruzi, the causative agent of Chagas disease .

Anticancer Properties

This compound has been explored as a potential anticancer agent. Research indicates that it can inhibit the growth of various cancer cell lines through mechanisms such as:

- Induction of apoptosis in cancer cells.

- Disruption of mitochondrial function, leading to increased reactive oxygen species (ROS) levels .

In silico studies have shown that derivatives of this compound may interact with key oncogenic pathways, enhancing their potential as anticancer agents .

Case Studies and Research Findings

Several studies have been conducted to assess the biological activity of this compound and its derivatives:

Synthetic Routes and Applications

This compound serves as a versatile building block in organic synthesis. It can participate in multi-component reactions to yield various biologically active compounds. For example:

Propriétés

IUPAC Name |

1,1-dioxothian-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3S/c6-5-2-1-3-9(7,8)4-5/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCVLBKIDCLECCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CS(=O)(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50473422 | |

| Record name | tetrahydrothiopyran-3-one-1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50473422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29431-37-6 | |

| Record name | tetrahydrothiopyran-3-one-1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50473422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrahydrothiopyran-3-one 1,1-dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide a valuable building block in organic synthesis?

A1: this compound possesses a versatile chemical structure that enables its participation in various reactions. This cyclic ketomethylene sulfone readily reacts with organic azides under basic conditions to afford 1,5,6,7-tetrahydrothiopyrano[2,3-d][1,2,3]triazole 4,4-dioxides, a new class of triazole-based bicyclic systems []. This reaction proceeds smoothly at room temperature, showcasing the compound's utility in constructing complex molecules. Additionally, it can participate in one-pot multi-component reactions (MCRs), further highlighting its synthetic versatility in generating diverse thiopyran-based heterocyclic systems [].

Q2: How does the structure of this compound influence its reactivity?

A2: The presence of the ketomethylene sulfone moiety within the six-membered ring significantly influences the reactivity of this compound. For instance, the acidic protons adjacent to the sulfone group readily undergo deprotonation under basic conditions, enabling the formation of enamines [, ]. These enamines can subsequently react with various electrophiles, highlighting the compound's ability to act as a nucleophile. Interestingly, these enamines exhibit tautomerism with their corresponding imine forms, influencing their reactivity with electrophiles like diethyl azodicarboxylate and α,β-unsaturated ketones []. In some cases, this leads to reactions at the nitrogen atom instead of the typical β-carbon attack observed in enamines. This intricate interplay between structure and reactivity allows for diverse synthetic transformations, making this compound a valuable scaffold in medicinal and synthetic chemistry.

Q3: What analytical techniques are commonly employed to characterize this compound and its derivatives?

A4: Characterization of this compound and its derivatives typically involves a combination of spectroscopic and analytical techniques. X-ray crystallography has been instrumental in confirming the structure of novel derivatives, such as 1,5,6,7-tetrahydrothiopyrano[2,3-d][1,2,3]triazole 4,4-dioxides []. Furthermore, two-dimensional nuclear magnetic resonance (2D NMR) techniques are frequently employed to elucidate the structures of newly synthesized compounds derived from this scaffold [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.